In Vitro siRNA-Mediated Gene Silencing Efficiency of C14-SPM-Based LNPs
C14-SPM, when formulated into lipid nanoparticles (LNPs) for siRNA delivery targeting PRK2, achieved significant in vitro gene silencing in human hepatic cells. The study reported that the most effective lipidoid identified from a small library induced ≈80% silencing of PRK2 [1]. This serves as a baseline performance metric for the lipidoid itself, prior to any targeting modifications.
| Evidence Dimension | siRNA-mediated gene silencing efficiency |
|---|---|
| Target Compound Data | ≈80% reduction in target mRNA/protein (PRK2) |
| Comparator Or Baseline | Baseline is untreated/control cells; Comparator within study was other lipidoids from the library that were less effective or more cytotoxic. |
| Quantified Difference | Not quantified against a specific named comparator, but selected as the 'most effective, minimally cytotoxic' from a library [1]. |
| Conditions | Human hepatic cells transfected with an HCV subgenomic replicon. |
Why This Matters
Establishes the core functional competency of the C14-SPM lipidoid backbone as a potent intracellular delivery vehicle for siRNA, which is the prerequisite for any downstream application.
- [1] Park, H. J., Jeon, E. J., Lee, J. S., Hong, S. H., Cho, A. N., Lee, J., Moon, J. S., Jung, K. E., Oh, J. W., Lee, H., & Cho, S. W. (2016). Galactosylated Lipidoid Nanoparticles for Delivery of Small Interfering RNA to Inhibit Hepatitis C Viral Replication In Vivo. Advanced Healthcare Materials, 5(22), 2931–2941. View Source
